molecular formula C12H23N3O7 B13959139 alpha-Butylstreptozotocin CAS No. 53347-36-7

alpha-Butylstreptozotocin

Cat. No.: B13959139
CAS No.: 53347-36-7
M. Wt: 321.33 g/mol
InChI Key: CRYSPCRGLHJZTE-ILAIQSSSSA-N
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Description

Alpha-Butylstreptozotocin is a chemical compound that belongs to the class of nitrosourea antibiotics. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is characterized by its unique chemical structure, which includes a butyl group attached to the streptozotocin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Butylstreptozotocin typically involves the modification of streptozotocin. The process begins with the preparation of streptozotocin, which is then subjected to a series of chemical reactions to introduce the butyl group. The key steps in the synthesis include:

    Nitration: Streptozotocin is nitrated to introduce a nitroso group.

    Alkylation: The nitrated streptozotocin is then alkylated with butyl bromide under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-Butylstreptozotocin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Alpha-Butylstreptozotocin has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and chemical research.

    Biology: It is employed in studies involving cellular and molecular biology.

    Medicine: It is used in medical research to induce diabetes in experimental animals, similar to streptozotocin.

    Industry: It finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of alpha-Butylstreptozotocin involves its ability to alkylate DNA, leading to DNA damage and cell death. This property makes it useful in inducing diabetes in experimental animals by selectively targeting pancreatic beta cells. The compound is transported into cells via glucose transporters, where it exerts its cytotoxic effects.

Comparison with Similar Compounds

Alpha-Butylstreptozotocin is similar to other nitrosourea compounds such as streptozotocin and alloxan. it is unique due to the presence of the butyl group, which may influence its chemical properties and biological activity. Similar compounds include:

    Streptozotocin: Used in medical research for inducing diabetes.

    Alloxan: Another compound used to induce diabetes in experimental animals.

    Chlorozotocin: A chlorinated derivative with antitumor activity.

This compound stands out due to its specific structural modifications, which may offer distinct advantages in certain research applications.

Properties

CAS No.

53347-36-7

Molecular Formula

C12H23N3O7

Molecular Weight

321.33 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

CRYSPCRGLHJZTE-ILAIQSSSSA-N

Isomeric SMILES

CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O

Origin of Product

United States

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